Structural Identity Confirmation vs. N-(1,3-Benzodioxol-5-yl)-3-phenylpropanamide (De‑oxo Analog)
The target compound carries a β-keto group (C=O at position 3 of the propanamide chain) that is absent in the de‑oxo analog N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide (CAS 387358-85-2). The InChI string of the target (InChI=1S/C16H13NO4/c18-13(11-4-2-1-3-5-11)9-16(19)17-12-6-7-14-15(8-12)21-10-20-14/h1-8H,9-10H2,(H,17,19)) unambiguously encodes this α,β-dicarbonyl motif, which introduces a second hydrogen-bond acceptor and enables keto–enol tautomerism . The analog features only a simple methylene linker (InChI lacking the second carbonyl), resulting in different conformational preferences and metal-chelating potential. For researchers requiring the β-keto amide pharmacophore—relevant in certain protease inhibitor and antileukemic lead series [1]—substitution with the de‑oxo analog would eliminate the key functional handle.
| Evidence Dimension | Presence of β-keto (3-oxo) moiety in the propanamide chain |
|---|---|
| Target Compound Data | InChI confirms a 3-oxo substituent (C=O at position 3); molecular formula C₁₆H₁₃NO₄ |
| Comparator Or Baseline | N-(1,3-Benzodioxol-5-yl)-3-phenylpropanamide (CAS 387358-85-2, molecular formula C₁₆H₁₅NO₃) lacks the β-carbonyl; InChI shows a CH₂–CH₂ linker |
| Quantified Difference | Presence vs. absence of one carbonyl oxygen (Δ molecular formula: +O, −2 H; Δ molecular weight ≈ +14 Da) |
| Conditions | Structural comparison based on InChI strings and molecular formula data from public databases |
Why This Matters
Procurement of the exact β-keto amide ensures retention of the metal-chelating and hydrogen-bonding functionality required in lead series derived from 3-oxo-3-phenylpropanamide pharmacophores.
- [1] Ramana, M. M. V. et al. A process for the synthesis of N-(aryl)-3-oxo-3-phenylpropanamide derivatives and their antileukemic activity. Indian Patent IN 2014MU00165A, 2015. Available at: https://patents.google.com/patent/IN2014MU00165A/en. View Source
